2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid
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Overview
Description
2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid is an organic compound with the molecular formula C15H12BrNO3. It is known for its applications in organic synthesis and pharmaceutical research. This compound is a derivative of benzoic acid, featuring a bromobenzoyl group and a methyl group, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid typically involves the reaction of 3-bromobenzoyl chloride with 5-methyl-2-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its catalytic activity .
Comparison with Similar Compounds
2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid can be compared with other similar compounds, such as:
2-Amino-3-(4-bromobenzoyl)benzoic acid: This compound shares a similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
2-Amino-5-bromobenzoic acid: This compound has a bromine atom in a different position, leading to variations in its chemical properties and applications
Properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-5-6-13(12(7-9)15(19)20)17-14(18)10-3-2-4-11(16)8-10/h2-8H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETRMSCIBXZXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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